

An In-Depth Technical Guide to 1,2-Methylenedioxynoraporphine (Anonaine)

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Compound of Interest

Compound Name: 1,2-Methylenedioxynoraporphine

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **1,2-Methylenedioxynoraporphine**, an important bioactive alkaloid commonly known in scientific literature as Anonaine. This document delves into its chemical identity, structural elucidation, synthesis, and pharmacological significance, offering valuable insights for professionals in chemical research and drug development.

Core Chemical Identity

1,2-Methylenedioxynoraporphine is chemically classified as a noraporphine alkaloid. It is most frequently referred to as Anonaine in research and commercial contexts. The naturally occurring enantiomer is (R)-(-)-Anonaine.

CAS Number and Molecular Formula

For precise identification and database referencing, the following identifiers are critical:

Identifier	Value
Chemical Name	1,2-Methylenedioxy-noraporphine
Synonym	Anonaine
CAS Number	1862-41-5 ((R)-(-)-Anonaine)[1][2][3][4]
Molecular Formula	C ₁₇ H ₁₅ NO ₂ [1][4][5]
Molecular Weight	265.31 g/mol [1][3][4][5]

Chemical Structure

The molecular architecture of Anonaine is characterized by a tetracyclic aporphine core with a methylenedioxy functional group attached to the aromatic ring at the 1 and 2 positions.

Chemical Structure of Anonaine (**1,2-Methylenedioxy-noraporphine**)

Caption: 2D Chemical Structure of Anonaine.

Physicochemical and Spectroscopic Data

Accurate characterization of Anonaine is fundamental for its application in research and development.

Physicochemical Properties

Property	Value
Appearance	Powder[4]
Melting Point	122-123 °C[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of Anonaine.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the carbon skeleton.[5]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.[5]
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
- ^1H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule, aiding in structural elucidation.[6]

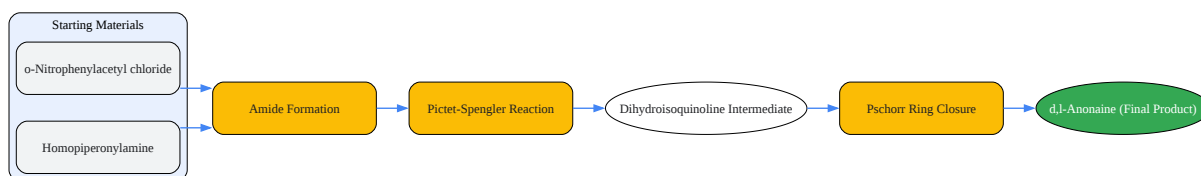
Note: While the existence of this data is confirmed, detailed spectra with peak assignments require access to specialized chemical databases.

Synthesis and Extraction

Anonaine can be obtained through both synthetic routes and extraction from natural sources.

Chemical Synthesis Workflow

A known synthetic pathway to produce a racemic mixture of Anonaine (d,l-anonaine) involves a multi-step process.[1][4] The causality behind this experimental design is to build the complex tetracyclic aporphine core from simpler, commercially available starting materials.



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Caption: Synthetic pathway for d,l-Anonaine.

Step-by-Step Methodology:

- **Amide Formation:** The synthesis commences with the condensation of β -3,4-methylenedioxyphenylethylamine (homopiperonylamine) and o-nitrophenylacetyl chloride to form the corresponding amide.^[4] This step covalently links the two key fragments of the final molecule.
- **Cyclization:** The resulting amide undergoes a Pictet-Spengler reaction to yield a dihydroisoquinoline derivative.^[1] This is a critical ring-forming step that creates a portion of the heterocyclic core.
- **Reduction and Ring Closure:** The hydriodide salt of the dihydroisoquinoline is reduced, and the product is then subjected to a Pschorr ring closure reaction to furnish d,l-anonaine.^[4] This final cyclization completes the aporphine skeleton.

Extraction from Natural Sources

Anonaine is naturally present in various plants of the Annonaceae family.^[1]

Protocol for Extraction from *Annona reticulata* Bark:

- **Preparation:** The bark of *Annona reticulata* is dried and roasted.
- **Extraction:** The prepared bark is then extracted with methanol.
- **Solvent Removal:** The methanol is evaporated to yield a concentrated syrup.
- **Acid-Base Treatment:** The syrup is treated with hydrochloric acid, and any insoluble salts are removed by filtration. The filtrate is then made basic with ammonium hydroxide.
- **Solvent Extraction:** The basified solution is extracted with diethyl ether.
- **Purification:** The ether extract is washed with a 5% sodium hydroxide solution to remove phenolic compounds.

- **Salt Formation and Recrystallization:** The hydrochloride salt of Anonaine is formed by adding hydrochloric acid and is then recrystallized from diethyl ether to achieve high purity. The free base can be subsequently liberated.[\[1\]](#)

Pharmacological Profile and Mechanism of Action

Anonaine exhibits a diverse range of biological activities, making it a subject of significant interest in pharmacology and drug discovery.[\[7\]](#)

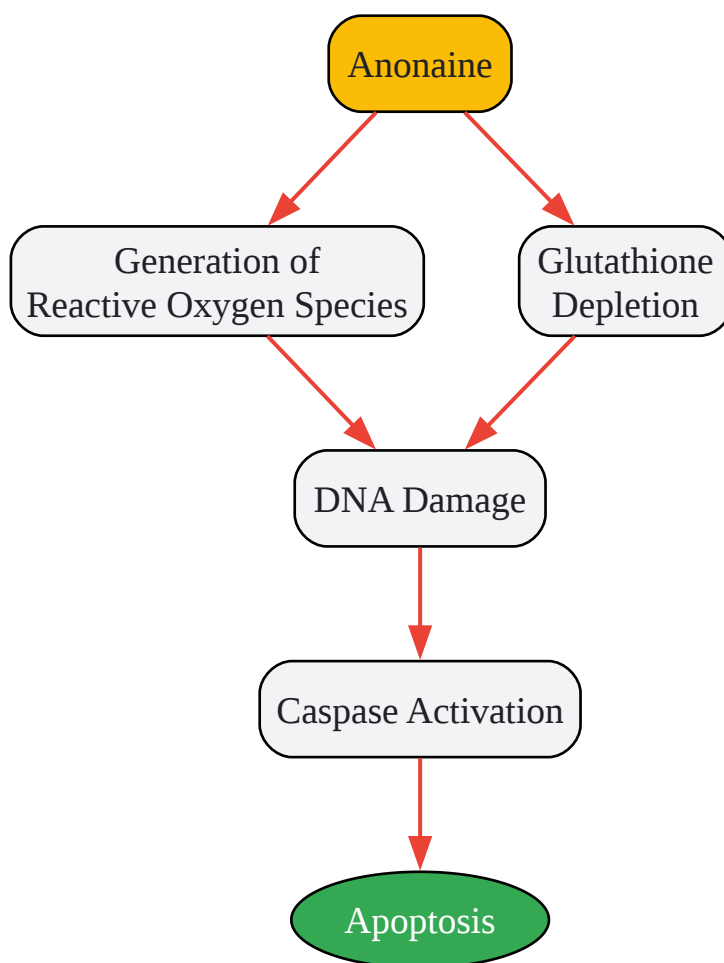
Summary of Biological Activities

Biological Activity	Description
Anticancer	Induces apoptosis in various cancer cell lines, including human cervical and lung carcinoma cells. [1] [2]
Antidepressant	Exhibits dopamine-uptake inhibitory properties, suggesting potential as an antidepressant agent. [1]
Vasorelaxant	Demonstrates Ca^{2+} channel and α_1 -adrenoceptor blocking activity, leading to vasorelaxation. [3]
Antiparasitic & Antimicrobial	Shows activity against various parasites and microbes. [1]
Antioxidant	Possesses antioxidative properties. [1]

In-Depth Mechanism of Action

The pharmacological effects of Anonaine are underpinned by its interaction with multiple cellular targets and pathways.

Signaling Pathways in Anonaine-Induced Apoptosis



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Caption: Proposed mechanism of Anonaine-induced apoptosis.

In cancer cells, Anonaine is believed to induce apoptosis through several interconnected mechanisms. It promotes the generation of reactive oxygen species (ROS) and nitric oxide, leading to a decrease in the intracellular concentration of the antioxidant glutathione.[1][2] This oxidative stress contributes to DNA damage, which in turn activates caspases and other apoptosis-related proteins, ultimately leading to programmed cell death.[1][2]

Conclusion and Future Directions

1,2-Methylenedioxynoraporphine (Anonaine) is a versatile natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its potential as an anticancer, antidepressant, and vasorelaxant agent warrants further investigation. Future research should focus on detailed in vivo studies to validate the in vitro findings, as well as

toxicological assessments to establish its safety profile. The development of more efficient and stereoselective synthetic routes would also be beneficial for producing larger quantities of this promising compound for extensive preclinical and clinical evaluation.

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